Cas no 1804336-25-1 (4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine)

4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine
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- インチ: 1S/C7H5F4N3O3/c8-4-2-13-6(17-7(9,10)11)5(14(15)16)3(4)1-12/h2H,1,12H2
- InChIKey: RYQKLWXCZYFEHS-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C(=C1CN)[N+](=O)[O-])OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 283
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 94
4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029099734-1g |
4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine |
1804336-25-1 | 97% | 1g |
$1,564.50 | 2022-04-02 |
4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridineに関する追加情報
4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound 4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine, identified by the CAS number 1804336-25-1, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and structural versatility. The presence of multiple functional groups, including an amino methyl group, a fluoro substituent, a nitro group, and a trifluoromethoxy group, makes this molecule particularly interesting for researchers in the fields of medicinal chemistry, materials science, and agrochemistry.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The aminomethyl group in this compound is known to enhance solubility and improve pharmacokinetic profiles, making it a valuable component in medicinal chemistry. Additionally, the fluoro and nitro substituents contribute to the molecule's electronic properties, enabling it to interact with biological targets in a highly specific manner. The trifluoromethoxy group further enhances the molecule's stability and bioavailability, making it a promising candidate for various therapeutic applications.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, oxidation, and coupling reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this molecule, which are crucial for studying its stereochemical effects on biological activity.
The physical properties of 4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular geometry, electronic distribution, and intermolecular interactions. The compound exhibits a planar structure due to the aromaticity of the pyridine ring, with substituents arranged in a way that maximizes conjugation and stability.
In terms of applications, this compound has shown potential in several areas. In medicinal chemistry, it has been investigated as a lead compound for anti-cancer drug development. Its ability to inhibit specific kinases involved in tumor growth has been demonstrated in vitro and in preclinical models. Additionally, its unique electronic properties make it a candidate for use in organic electronics, particularly as a component in light-emitting diodes (LEDs) and solar cells.
The environmental impact of this compound has also been a subject of recent research. Studies have shown that it exhibits moderate biodegradability under aerobic conditions but may persist in certain environmental compartments if not properly managed. Efforts are underway to develop sustainable synthesis routes and disposal methods to minimize its ecological footprint.
In conclusion, 4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine is a versatile compound with significant potential across multiple disciplines. Its unique combination of functional groups and structural features makes it an attractive target for further research and development. As new applications continue to emerge, this compound is expected to play an increasingly important role in advancing both scientific knowledge and practical innovations.
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